Sertraline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.8mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Mental Health Disorders

Sertraline has been extensively studied and proven effective in treating various mental health conditions, including:

- Major depressive disorder (MDD): Numerous studies have demonstrated the efficacy of sertraline in reducing symptoms of MDD in adults and adolescents [, ].

- Obsessive-compulsive disorder (OCD): Sertraline is a first-line treatment option for OCD, with research supporting its effectiveness in managing both the obsessive thoughts and compulsive behaviors associated with the disorder [].

- Anxiety disorders: Sertraline is widely used in treating various anxiety disorders, including panic disorder, social anxiety disorder, and generalized anxiety disorder [, ].

- Post-traumatic stress disorder (PTSD): While not a first-line treatment, research suggests that sertraline can be effective in reducing symptoms of PTSD in some individuals.

Potential Beyond Established Applications

Beyond its established uses, research is exploring the potential of sertraline in treating other conditions:

- Premenstrual dysphoric disorder (PMDD): Studies have shown sertraline's effectiveness in reducing the severe mood swings and other symptoms associated with PMDD [].

- Eating disorders: Early research suggests sertraline might be beneficial in treating certain eating disorders, such as bulimia nervosa, in combination with psychotherapy [].

- Substance abuse: Some research indicates that sertraline may help manage symptoms of withdrawal and cravings associated with certain substance use disorders, such as alcohol dependence [].

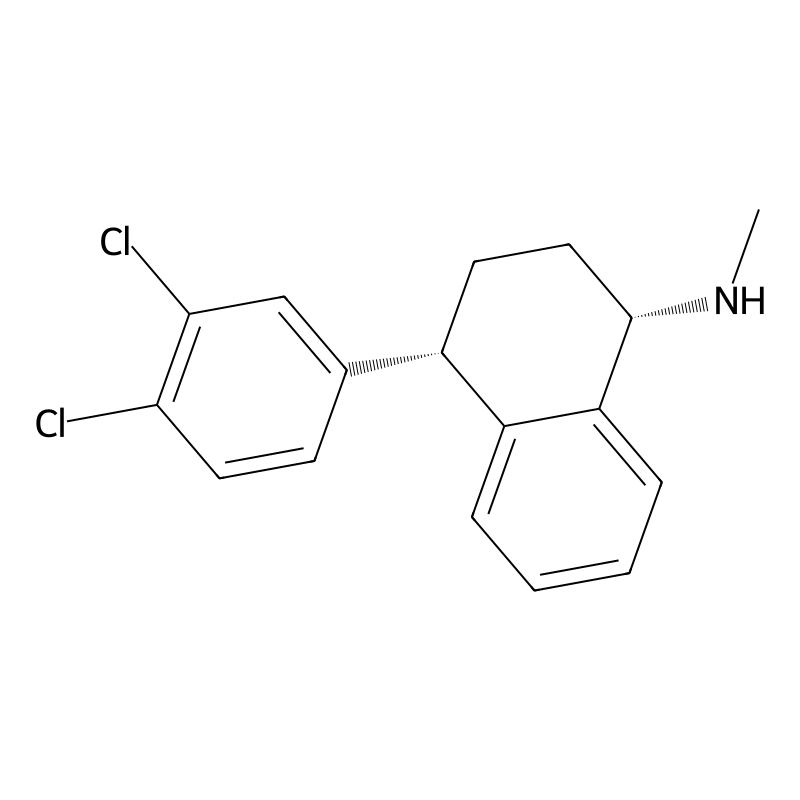

Sertraline is a selective serotonin reuptake inhibitor, primarily used as an antidepressant. It is marketed under the brand name Zoloft and was approved by the United States Food and Drug Administration in 1991. The compound is chemically classified as a phenylpiperazine derivative, with the molecular formula C₁₇H₁₇Cl₂N and a molecular weight of 306.24 g/mol. Sertraline works by increasing serotonin levels in the brain, which helps improve mood and alleviate symptoms associated with various mental health disorders, including depression, anxiety disorders, obsessive-compulsive disorder, post-traumatic stress disorder, and premenstrual dysphoric disorder .

As mentioned earlier, sertraline's primary mechanism of action involves inhibiting the reuptake of serotonin in the brain. This increased serotonergic activity is believed to improve mood, reduce anxiety, and alleviate symptoms of depression and other disorders []. However, the exact mechanisms by which sertraline exerts its therapeutic effects are still under investigation [].

Sertraline undergoes extensive hepatic metabolism primarily through N-demethylation, leading to the formation of its active metabolite, N-desmethylsertraline. This reaction is predominantly mediated by cytochrome P450 enzymes, particularly CYP2B6, CYP2C19, CYP3A4, and CYP2D6 . Other metabolic pathways include oxidative deamination and glucuronidation. The elimination half-life of sertraline ranges from approximately 24 to 36 hours, indicating a prolonged presence in the body post-administration .

The synthesis of sertraline typically involves several key steps:

- Formation of the piperazine ring: This involves cyclization reactions of appropriate precursors.

- Chlorination: The introduction of chlorine atoms at specific positions on the aromatic ring.

- Final modifications: Additional steps are taken to refine the structure into the final sertraline compound.

Specific synthetic routes may vary among manufacturers but generally follow these foundational principles .

Sertraline interacts with various medications due to its influence on cytochrome P450 enzymes. Notable interactions include:

- Inhibition of CYP2D6: This can increase levels of other drugs metabolized by this enzyme, such as imipramine and desipramine.

- Moderate inhibition of CYP2C9: This may affect drugs like phenytoin.

- Potential for serotonin syndrome: When combined with other serotonergic agents or monoamine oxidase inhibitors .

These interactions necessitate careful monitoring when prescribing sertraline alongside other medications.

Several compounds share similarities with sertraline in terms of structure and pharmacological action. These include:

| Compound Name | Class | Key Features |

|---|---|---|

| Fluoxetine | Selective Serotonin Reuptake Inhibitor | First SSRI approved; distinct side effect profile |

| Paroxetine | Selective Serotonin Reuptake Inhibitor | Higher risk of withdrawal symptoms; also treats anxiety |

| Citalopram | Selective Serotonin Reuptake Inhibitor | More potent at lower doses; fewer drug interactions |

| Escitalopram | Selective Serotonin Reuptake Inhibitor | S-enantiomer of citalopram; enhanced efficacy |

| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor | Different mechanism; used for depression and smoking cessation |

Uniqueness of Sertraline: What sets sertraline apart from these compounds is its balanced efficacy across multiple anxiety-related disorders while maintaining a favorable side effect profile compared to some SSRIs that may induce more significant sexual dysfunction or withdrawal symptoms .

Polymorphic Forms and Crystal Structure Analysis

Sertraline hydrochloride exhibits extensive polymorphism, with multiple crystalline forms that have been systematically characterized through single crystal X-ray diffraction analyses [1]. The compound exists in at least eleven distinct polymorphic forms, designated as Forms I through X and Form T1, each possessing unique crystallographic properties and stability characteristics [1] [7] [8].

The most extensively studied polymorph, Form II, crystallizes in an orthorhombic crystal system with unit cell dimensions of a = 7.327(1) Å, b = 32.602(1) Å, and c = 7.297(1) Å, with unit cell angles of α = β = γ = 90° [44]. The unit cell volume is 1743 ų with Z = 4 molecules per unit cell [44]. This form represents one of the more stable polymorphic variants under standard conditions.

Form V demonstrates characteristic powder X-ray diffraction peaks at 5.2±0.2°, 10.4±0.2°, 11.0±0.2°, 14.3±0.2°, 16.5±0.2°, 17.3±0.2°, 18.4±0.2°, 19.1±0.2°, 19.7±0.2°, 20.9±0.2°, 22.0±0.2°, 23.2±0.2°, 23.6±0.2°, 25.5±0.2°, 26.0±0.2°, and 29.1±0.2° two-theta [42]. This polymorph typically forms through dehydration of the methanolate Form VI under controlled heating conditions [42].

Form VI, characterized as the methanolate form, exhibits diagnostic powder diffraction peaks at 7.3±0.2°, 11.36°, 12.03°, 13.29°, 17.32°, 17.96°, 19.23°, 20.52°, 24.68°, and 33.33° two-theta [41] [42]. This solvated form demonstrates the capability of sertraline hydrochloride to incorporate solvent molecules within its crystal lattice structure.

The hydrated polymorphs, Forms VII and VIII, show distinct crystallographic signatures. Form VII displays characteristic peaks at 4.0±0.2°, 8.0±0.2°, 11.6±0.2°, 12.0±0.2°, 13.8±0.2°, 16.5±0.2°, 20.0°, 22.8±0.2°, 24.1±0.2°, 25.0±0.2°, 26.6±0.2°, 30.7±0.2°, and 34.7±0.2° two-theta, with thermogravimetric analysis revealing approximately 45% water loss upon heating [42]. Form VIII demonstrates peaks at 4.7±0.2°, 11.8±0.2°, 16.3±0.2°, 17.8±0.2°, 19.6±0.2°, 23.2±0.2°, 24.2±0.2°, 25.1±0.2°, and 26.0±0.2° two-theta, with a lower water content showing approximately 20% mass loss below 100°C [42].

For the free base form of sertraline, crystallographic investigations have revealed that the racemate adopts a monoclinic P12₁/n₁ space group, while the enantiomer crystallizes in the monoclinic P2₁ space group [4] [43]. These structural differences between the racemic compound and the pure enantiomer demonstrate the significant impact of stereochemistry on solid-state packing arrangements [4].

Comparative polymorphism studies indicate that sertraline free base exhibits relatively fewer polymorphic forms compared to its hydrochloride salt [4]. This reduced polymorphic tendency in the free base form suggests that protonation and salt formation significantly influence the solid-state diversity of the compound [4].

Hygroscopicity and Stability Under Environmental Conditions

Sertraline hydrochloride demonstrates variable hygroscopic behavior depending on its polymorphic form and environmental conditions [8] [12]. The hydrated forms, particularly Forms VII and VIII, exhibit significant moisture uptake characteristics, with Form VII showing the highest water content at approximately 45% by mass [42].

Environmental stability studies have revealed that sertraline hydrochloride polymorphs show different responses to relative humidity conditions [8]. Under controlled relative humidity environments ranging from 0% to 90%, the various polymorphic forms demonstrate distinct water sorption and desorption profiles [8]. Form CSC1 shows characteristic powder diffraction patterns that shift depending on relative humidity exposure, with specific peak positions at 4.0°, 12.0°, 19.7°, 20.0°, 22.7°, 24.0°, 26.6°, 30.7°, and 34.7° two-theta under 90% relative humidity wet conditions [8].

Moisture absorption studies conducted on transdermal formulations containing sertraline hydrochloride indicate that the drug exhibits measurable hygroscopic properties [12]. The percentage moisture absorption was found to be directly proportional to the concentration of hydrophilic components in the formulation matrix [12]. Under standardized conditions using saturated aluminum chloride solutions maintaining 79.50% relative humidity for three days, formulations demonstrated quantifiable moisture uptake that could affect long-term stability [12].

The stability of sertraline under various environmental stress conditions has been evaluated through differential scanning calorimetry and thermogravimetric analysis [13]. These studies demonstrate that the compound maintains structural integrity under moderate temperature and humidity variations but shows degradation patterns when exposed to extreme conditions [13]. The compatibility with common pharmaceutical excipients, particularly reducing sugars like lactose and dextrose, has been shown to be problematic under accelerated stability conditions, leading to Maillard-type degradation reactions [13] [36].

Temperature-dependent stability investigations reveal that sertraline polymorphs undergo solid-state transitions at elevated temperatures [40]. Form II can transition to Form III at approximately 199°C, followed by subsequent thermal decomposition events [40]. The sublimation behavior of sertraline has been observed when the compound is heated slowly under reduced pressure conditions [40].

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton nuclear magnetic resonance spectroscopy of sertraline hydrochloride in deuterated methanol provides characteristic spectral signatures that enable structural confirmation and purity assessment [17]. The spectrum recorded at 400 megahertz shows distinct resonances in the aromatic region between 7.5 and 7.2 parts per million, corresponding to the dichlorophenyl and tetrahydronaphthalene aromatic protons [17].

The aliphatic region of the proton nuclear magnetic resonance spectrum displays characteristic multipicity patterns, with the methine proton at the 4-position appearing as a multiplet around 4.5-4.2 parts per million [17]. The methylene protons of the tetrahydronaphthalene ring system generate complex multiplet patterns in the region between 2.9 and 2.2 parts per million [17]. The N-methyl group appears as a characteristic singlet at approximately 2.85 parts per million [17].

For analytical applications, sample preparation involves dissolving approximately 10 milligrams per milliliter of sertraline hydrochloride in deuterated methanol containing tetramethylsilane as the zero parts per million reference standard [17]. Maleic acid is commonly employed as an internal quantitative standard for concentration determination [17]. Optimal spectral acquisition parameters include a spectral width covering at least -3 to 13 parts per million, with a 90-degree pulse angle and 45-second delay between pulses to ensure complete relaxation [17].

Chiral nuclear magnetic resonance analysis using chiral solvating agents has been developed for enantiomeric purity determination [18]. The technique employs 1,1-bi-2-naphthyl as a chiral solvating agent, enabling quantitative determination of enantiomeric purity to approximately 1% minor enantiomer [18]. This method provides a rapid alternative to chiral high-performance liquid chromatography for routine enantiomeric purity assessment [18].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, although detailed spectral assignments for sertraline have not been extensively documented in the available literature [20]. The technique has been utilized in conjunction with proton nuclear magnetic resonance for comprehensive structural characterization of sertraline and its derivatives [20].

Infrared (IR) and Raman Spectroscopic Characteristics

Fourier transform infrared spectroscopy of sertraline hydrochloride reveals characteristic vibrational bands that provide definitive structural identification [25] [26]. The N-H stretching vibration of the protonated amine group appears as a broad absorption at 3413 cm⁻¹ in transmission mode and at 3318 cm⁻¹ in attenuated total reflectance mode [25]. This difference in peak position between transmission and attenuated total reflectance modes is attributed to the different sampling depths and matrix effects inherent to each technique [25].

The aromatic C-H stretching vibrations manifest at 2921 cm⁻¹ in transmission mode and at 2856 cm⁻¹ in attenuated total reflectance mode [25]. The aromatic C=C stretching vibrations produce characteristic absorptions at 1648 cm⁻¹, confirming the presence of the dichlorophenyl and naphthalene ring systems [25]. Aliphatic C-H bending vibrations appear at 1400 cm⁻¹, while aromatic C-H bending modes are observed at 884 cm⁻¹ [25].

The presence of chlorine substituents is confirmed by characteristic C-Cl stretching vibrations appearing at 675 cm⁻¹ [25]. Additional diagnostic bands include N-C stretching vibrations at 1134 cm⁻¹ and various aromatic overtone and combination bands in the fingerprint region [25].

Raman spectroscopy provides complementary vibrational information that is particularly useful for confirming molecular structure in the solid state [26]. The technique shows enhanced sensitivity to certain vibrational modes that may be weak or absent in infrared spectroscopy, particularly those involving symmetric stretching motions [26]. Raman spectra recorded using 400 milliwatt laser excitation with 4 cm⁻¹ spectral resolution provide high-quality vibrational fingerprints for sertraline identification [41].

Comparative vibrational analysis between Fourier transform infrared and Raman spectroscopy demonstrates that the two techniques provide complementary information for complete vibrational assignment [26]. The Raman spectrum shows particular enhancement of aromatic ring breathing modes and symmetric stretching vibrations that may not be prominent in the infrared spectrum [26].

Quality control applications of infrared spectroscopy have been demonstrated for pharmaceutical preparations containing sertraline [26]. The technique enables rapid identification of the active pharmaceutical ingredient and can detect degradation products or impurities through changes in the characteristic vibrational fingerprint [26].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of sertraline produces a characteristic fragmentation pattern with the molecular ion peak at m/z 306, corresponding to the molecular weight of the free base [28] [34]. The base peak typically appears at m/z 159, representing a significant fragment ion formed through specific bond cleavage patterns [28]. Additional prominent fragment ions include m/z 275, which results from the loss of the methylamine group (31 mass units) from the molecular ion [28].

Electrospray ionization mass spectrometry in positive ion mode generates the protonated molecular ion [M+H]⁺ at m/z 307 [28] [32]. The most common fragmentation pathway involves the transition from m/z 306 to m/z 159, which is widely utilized in multiple reaction monitoring applications for quantitative analysis [28] [32]. A secondary fragmentation transition from m/z 306 to m/z 275 provides additional selectivity for analytical methods [28] [32].

Detailed fragmentation mechanism studies using isotopically labeled sertraline have elucidated the specific bond cleavage pathways [29]. The initial fragmentation typically involves alpha-cleavage adjacent to the nitrogen atom, leading to formation of the m/z 159 fragment through loss of the dichlorophenyl-containing moiety [29]. The m/z 275 fragment forms through loss of the methylamine group while retaining the intact tetrahydronaphthalene-dichlorophenyl framework [29].

High-resolution mass spectrometry provides accurate mass measurements enabling molecular formula confirmation [28]. The molecular ion of sertraline corresponds to an exact mass of m/z 306.08108, with the major fragment ions at m/z 275.03888 and m/z 158.97628 [28]. These high-precision mass measurements enable unambiguous identification even in complex biological matrices [28].

Atmospheric pressure chemical ionization has been employed as an alternative ionization technique, particularly for liquid chromatography-mass spectrometry applications [29]. This ionization method typically produces similar fragmentation patterns to electrospray ionization but may show different relative intensities of fragment ions depending on source conditions [29].

Collision-induced dissociation studies have mapped the detailed fragmentation pathways of protonated sertraline [32]. The fragmentation efficiency and product ion distribution are dependent on collision energy, with optimal conditions typically requiring 20-30 electron volts for maximum sensitivity in multiple reaction monitoring applications [32].

Thermodynamic Properties

Melting Point and Phase Transition Behavior

Sertraline exhibits distinct melting point characteristics that vary depending on the specific form and salt state of the compound [13] [35] [45]. The free base form of sertraline demonstrates a melting point range of 188-190°C according to multiple literature sources [45] [48]. The hydrochloride salt form shows a higher melting point, typically observed at 245-246°C under standard atmospheric conditions [48].

Differential scanning calorimetry analysis of sertraline hydrochloride Form V reveals a sharp melting endotherm at 248.9°C [13] [36]. This measurement represents one of the most precisely determined melting points for sertraline polymorphs using thermal analytical techniques [13]. Additionally, Form V exhibits a smaller endothermic transition at 208.8°C, which corresponds to a solid-state polymorphic transformation from one crystal form to another prior to melting [13] [36].

Form VIII of sertraline hydrochloride displays a melting endotherm at 247°C, preceded by dehydration events below 100°C and additional thermal transitions around 220°C [42]. Form X demonstrates melting behavior with a small endotherm at approximately 190°C followed by the main melting event at around 250°C [42]. These variations in melting behavior among different polymorphic forms highlight the significant impact of crystal structure on thermal properties [42].

Phase transition studies using hot-stage microscopy and differential scanning calorimetry have identified specific solid-state transformation pathways [40]. Sertraline hydrochloride Form II can undergo conversion to Form III at approximately 199°C when heated at controlled rates [40]. This transformation represents a reversible solid-state phase transition that occurs below the melting point of either form [40].

Binary phase diagram analysis of sertraline racemate and enantiomer systems has confirmed that the racemate exists as a racemic compound rather than a racemic mixture [4] [47]. The phase diagram constructed through systematic melting point determination of various composition mixtures shows characteristic eutectic behavior, with the pure racemate demonstrating a distinct melting point different from that of the pure enantiomer [4] [47].

Thermal degradation studies indicate that sertraline begins to decompose shortly after melting, with initial decomposition involving loss of methylamine followed by more extensive fragmentation of the molecular framework [40]. Under controlled heating conditions, sublimation can occur as an alternative to melting, particularly when sertraline is heated slowly under reduced pressure [40].

Vapor Pressure and Sublimation Characteristics

The vapor pressure of sertraline at standard temperature has been estimated to be extremely low, with calculated values of 0.0±1.0 millimeters of mercury at 25°C [45]. This minimal vapor pressure indicates that sertraline exhibits negligible volatility under ambient conditions, which has implications for handling, storage, and formulation considerations [45].

Sublimation behavior of sertraline has been observed under specific thermal conditions, particularly when the compound is heated slowly under reduced pressure [40]. Sublimation represents an alternative thermal pathway that competes with melting and can occur when heating rates are sufficiently slow to allow direct solid-to-vapor phase transition [40]. This phenomenon has been utilized in purification processes and polymorphic form preparation [7].

Attempts to reproduce sublimation conditions described in patent literature have yielded variable results [42]. Experiments conducted under 30 millimeters of mercury vacuum at temperatures between 170-190°C, and under high vacuum conditions (0.1 millimeters of mercury) at 180-195°C, have produced amorphous materials rather than crystalline polymorphs [42]. These results suggest that sublimation conditions must be carefully controlled to achieve specific polymorphic outcomes [42].

The relationship between temperature and vapor pressure follows expected thermodynamic behavior, with vapor pressure increasing exponentially with temperature according to the Clausius-Clapeyron equation [45]. The calculated boiling point of sertraline at standard atmospheric pressure (760 millimeters of mercury) is estimated to be 416.3±45.0°C [45]. However, thermal decomposition occurs well before this temperature is reached under normal heating conditions [40].

Thermodynamic parameters related to sublimation have been investigated through isothermal titration calorimetry studies of sertraline-cyclodextrin interactions [37]. These studies provide insight into the enthalpy and entropy changes associated with phase transitions and molecular interactions [37]. The enthalpy of binding between sertraline and various cyclodextrin derivatives ranges from -8.37 to -20.44 kilojoules per mole, indicating favorable thermodynamic interactions [37].

Classical Ketimine Reduction Approaches

The development of sertraline synthesis began in 1985 with the medicinal chemistry route that established the foundation for all subsequent synthetic approaches [1]. The original five-step synthesis of racemic tetralone represented the initial framework, though it suffered from significant inefficiencies that limited its commercial viability [2]. The classical ketimine reduction approaches employed during this period were characterized by multiple sequential steps that individually demonstrated reasonable yields but collectively resulted in poor overall efficiency.

The initial medicinal synthesis pathway depicted a viable route for early toxicology and clinical studies, featuring a five-step synthesis of racemic tetralone followed by titanium chloride-mediated imine formation [2]. This process utilized sodium borohydride reduction, which yielded a problematic 1:1 ratio of racemic-cis and racemic-trans amines, effectively halving the theoretical yield from the outset [1]. The inherent inefficiency of processing unwanted stereoisomers through the entire synthetic sequence represented a fundamental limitation of these classical approaches.

Titanium tetrachloride emerged as the standard reagent for imine formation during this period, despite its significant handling challenges and environmental concerns [3] [2]. The reagent demonstrated an 82% efficiency in the imine formation step but introduced substantial operational complexity due to its air-sensitive nature and tendency to form hydrochloric acid upon contact with moisture [4]. The requirement for specialized equipment and extensive safety protocols significantly increased both capital and operational costs.

The culminating step of classical synthesis involved D-mandelic acid resolution, which represented both the strength and weakness of the overall approach [1] [5]. While this resolution method could theoretically achieve high enantiomeric purity, it fundamentally limited the maximum yield to 50% due to the necessity of discarding the undesired enantiomer [2]. The economic implications of processing twice the required starting materials through the entire synthetic sequence made this approach increasingly unsustainable as production volumes increased.

Catalytic Asymmetric Hydrogenation Strategies

The evolution toward catalytic asymmetric hydrogenation represented a paradigm shift in sertraline synthesis, driven by the need to overcome the inherent limitations of classical resolution methods [6] [7]. Rhodium-based catalysts emerged as particularly effective for the asymmetric hydrogenation of prochiral substrates related to sertraline synthesis. The rhodium-PhanePhos catalyst system demonstrated exceptional performance in the hydrogenation of selectively crystallized (E)-4,4-diaryl-3-butenoates, achieving enantioselectivities exceeding 95% with yields ranging from 85-92% [6] [7].

The development of iridium-based catalytic systems provided complementary approaches for specific substrate classes within the sertraline synthetic pathway [8]. These systems proved particularly effective for cyclic imine substrates, achieving enantioselectivities above 90% under mild reaction conditions [8]. The operational advantages of iridium catalysts included reduced sensitivity to air and moisture compared to other transition metal systems, facilitating their implementation in industrial settings.

Palladium-catalyzed asymmetric hydrogenation emerged as the most commercially significant advancement in this category [9] [10]. The optimization of palladium catalyst systems achieved remarkable stereochemical control, with certain formulations delivering 99.7% enantiomeric excess and 98.4% recovery yield for the desired (4S)-tetralone intermediate [10]. The successful implementation of these systems required careful optimization of reaction conditions, including hydrogen pressure (typically 0.5 kg), temperature control (20-35°C), and precise catalyst loading [10].

The introduction of supported palladium catalysts represented a crucial development for industrial scalability [11]. These heterogeneous systems offered significant advantages in catalyst recovery and recycling, addressing both economic and environmental concerns associated with precious metal catalysis [11]. The development of continuous-flow hydrogenation processes utilizing supported palladium catalysts achieved remarkable longevity, with some systems maintaining activity for over 300 hours with turnover numbers exceeding 10,000 [11].

Modern Industrial Synthesis Optimization

Solvent Selection and Reaction Media Optimization

The transformation of sertraline manufacturing through systematic solvent optimization represented one of the most significant advances in pharmaceutical green chemistry [3] [4]. The original synthesis employed four distinct solvents: methylene chloride, tetrahydrofuran, toluene, and hexane, each requiring individual recovery and recycling systems [12]. This multi-solvent approach generated substantial waste streams and complicated process operations through the need for multiple distillation and purification steps.

Pfizer's pioneering work in solvent optimization centered on the identification of ethanol as a superior reaction medium for multiple synthetic steps [3] [4]. The implementation of ethanol as the primary solvent eliminated the need for halogenated solvents, reducing both environmental impact and operational complexity [12]. This transition achieved a 45% reduction in raw material costs for the imine formation step while simultaneously eliminating the requirement for titanium tetrachloride [4].

The optimization of hydrogenation reaction media focused on methanol as the preferred solvent, replacing the previously used tetrahydrofuran [13]. This substitution improved catalyst stability and reduced vapor pressure concerns during processing [14]. The enhanced solubility properties of methanol for both substrate and product facilitated more efficient separation and purification procedures, contributing to a 30% reduction in processing costs [12].

Crystallization media optimization achieved particularly significant results through the replacement of hexane with acetonitrile [15]. This transition improved the environmental profile of the process while enhancing product purity through more selective crystallization behavior [15]. The superior solvation properties of acetonitrile enabled more controlled crystallization conditions, resulting in improved particle size distribution and enhanced downstream processing characteristics.

Catalyst Systems for Stereochemical Control

The development of advanced catalyst systems for stereochemical control in sertraline synthesis encompassed both homogeneous and heterogeneous approaches, each offering distinct advantages for specific synthetic transformations [9] [3]. Homogeneous palladium complexes demonstrated exceptional enantioselectivity exceeding 95% enantiomeric excess, though their implementation was limited by catalyst recovery challenges and economic considerations at commercial scale [16].

Supported palladium catalysts emerged as the preferred solution for large-scale manufacturing, combining high stereochemical control with practical recyclability [10] [17]. The 5% palladium on carbon systems achieved remarkable diastereoselectivity ratios of 99:1 while maintaining catalyst activity through multiple cycles [10]. The optimization of support materials and catalyst preparation methods proved crucial for achieving consistent performance and extended catalyst lifetime.

Chiral rhodium complexes represented specialized solutions for particular synthetic challenges within the sertraline manufacturing process [7] [18]. These systems achieved enantioselectivities above 90% for specific substrate classes, though their implementation required careful optimization of reaction conditions and catalyst loading [18]. The higher cost of rhodium catalysts limited their application to high-value intermediates where exceptional selectivity justified the additional expense.

The revolutionary implementation of continuous chromatography as a "catalyst system" for chiral separation transformed the economic paradigm of sertraline manufacturing [2]. This approach achieved 99.7% enantiomeric excess with 98.4% recovery yield while operating continuously rather than in batch mode [2]. The chiral stationary phase functioned as a recyclable "catalyst" for enantiomer separation, with productivity calculations indicating 371 kg of resolved enantiomer per year per kg of stationary phase [2].

Continuous Flow Manufacturing Innovations

The implementation of continuous flow manufacturing represented a fundamental shift from traditional batch processing in sertraline production [2] [11]. Continuous chromatography technology enabled the separation of racemic tetralone enantiomers in a steady-state process, eliminating the batch-to-batch variability inherent in traditional resolution methods [2]. The system utilized six columns containing chiral stationary phase, operating in a simulated moving bed configuration that achieved binary separation of enantiomers [2].

Flow hydrogenation systems demonstrated significant advantages in heat and mass transfer compared to traditional batch reactors [11] [19]. The enhanced surface-area-to-volume ratios in flow systems enabled more efficient catalyst utilization and improved reaction control [11]. Continuous flow hydrogenation of sertraline imine intermediates achieved complete conversion within significantly reduced reaction times while maintaining excellent stereochemical control [19].

The integration of reaction and separation operations within continuous flow systems offered particular advantages for sertraline synthesis [3]. Combined processes eliminated intermediate isolation steps, reducing both processing time and material losses while improving overall process efficiency [20]. The seamless integration of imine formation, reduction, and resolution within a continuous processing framework doubled overall product yield compared to the original batch process [3].

Multi-column chromatography systems provided enhanced process robustness through redundant separation capacity and continuous operation capability [2]. The implementation of automated process control systems enabled real-time optimization of operating parameters, maintaining consistent product quality while minimizing operator intervention requirements [21]. These advances contributed to substantial improvements in both productivity and process reliability.

Green Chemistry Approaches

Solvent-Free Synthesis Methodologies

The development of solvent-free synthesis methodologies for sertraline production represented a significant advancement in sustainable pharmaceutical manufacturing [22] [23]. Supercritical carbon dioxide processing emerged as a particularly promising approach, utilizing carbon dioxide as both a processing medium and anti-solvent for nanoparticle formation [24] [22]. This technology enabled the production of sertraline hydrochloride nanoparticles with enhanced bioavailability while eliminating the need for organic solvents [24].

Gas anti-solvent (GAS) and rapid expansion of supercritical solutions (RESS) processes demonstrated effective control over particle size distribution and crystalline structure [22]. The optimization of these processes through design of experiments methodology achieved precise control over key parameters including pressure, temperature, and processing time [22]. The resulting nanoparticles exhibited improved dissolution characteristics and enhanced therapeutic performance compared to conventionally processed materials.

Mechanochemical synthesis approaches investigated the potential for completely eliminating solvents through mechanical energy input [23]. While still in research stages, these methods demonstrated the feasibility of conducting key synthetic transformations through grinding and milling operations [23]. The energy efficiency and waste reduction potential of mechanochemical approaches positioned them as promising future alternatives for specific synthetic steps.

Ionic liquid systems provided recyclable reaction media that eliminated the need for volatile organic solvents while maintaining high reaction selectivity [23]. The unique properties of ionic liquids, including negligible vapor pressure and tunable solvation characteristics, enabled more environmentally responsible processing [23]. However, the current high cost of ionic liquids and limited long-term stability data constrained their immediate commercial implementation.

Biocatalytic Resolution Techniques

Ketoreductase (KRED) enzymes emerged as highly effective biocatalysts for the enantioselective synthesis of sertraline precursors [25] [26] [27]. These enzymes demonstrated exceptional stereochemical control, achieving greater than 99% enantiomeric excess and 99:1 diastereomeric ratios in the bioreduction of racemic tetralone substrates [26] [27]. The biocatalytic approach eliminated the need for expensive chiral catalysts while operating under mild, aqueous conditions that significantly reduced environmental impact.

The optimization of ketoreductase-mediated processes achieved theoretical maximum yields of 29% for single-enantiomer production from racemic starting materials, representing 58% conversion of the desired enantiomer [26]. The subsequent chemical oxidation of the resulting chiral alcohol to the corresponding ketone proceeded with quantitative conversion using sodium hypochlorite and 2-azaadamantane N-oxyl (AZADO) as organocatalyst [26]. This chemoenzymatic approach provided a viable alternative to traditional chemical resolution methods.

Transaminase and imine reductase enzymes offered direct approaches to chiral amine synthesis, potentially eliminating multiple synthetic steps [28] [29] [30]. While these enzyme classes demonstrated promising selectivity and activity for model substrates, their application to sertraline synthesis required further optimization to achieve industrially viable yields and selectivities [29]. The development of engineered enzyme variants through directed evolution showed potential for addressing current limitations in substrate scope and reaction efficiency.

Whole-cell biocatalysis systems utilizing fungal strains demonstrated effective asymmetric reduction of tetralone substrates [31]. Strains such as Absidia cylindrospora and Chaetomium species achieved enantioselectivities above 90% for the reduction of α-tetralone and β-tetralone substrates [31]. The dynamic kinetic resolution observed in certain fungal systems provided particularly interesting mechanistic insights, though the complexity of whole-cell systems posed challenges for industrial implementation.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Melting Point

UNII

Related CAS

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Sertraline is indicated for the treatment of major depressive disorder. Treatment of acute depressive episodes typically requires 6 to 12 months of antidepressant therapy. Patients with recurrent or chronic depression may require long-term treatment. Sertraline showed effective maintenance of antidepressant response for up to 52 weeks of treatment in a placebo-controlled trial. /Included in US product labeling/

Sertraline is indicated for the treatment of obsession and compulsions in adults and children 6 years of age and older with obsessive-compulsive disorder. /Included in US product labeling/

Sertraline is indicated for the treatment of panic disorder with or without agoraphobia. /Included in US product labeling/

Mechanism of Action

Sertraline is a selective 5-HT reuptake inhibitor. It does not have cardiovascular, anticholinergic, antidopaminergic, convulsant, or monoamine oxidase-inhibiting effects. Most antidepressants are associated with either norepinephrine reuptake inhibition, 5-HT reuptake inhibition, & monoamine oxidase inhibition. Sertraline does not cause significant reuptake blockade of dopamine or norepinephrine. Sertraline through inhibition of 5-HT release, may cause beta-adrenoceptor downregulation.

Other CAS

Absorption Distribution and Excretion

Since sertraline is extensively metabolized, excretion of unchanged drug in the urine is a minor route of elimination, with 12-14% of unchanged sertraline excreted in the feces.

Sertraline is widely distributed, and its volume of distribution is estimated to be more than 20L/kg. Post-mortem studies in humans have measured liver tissue concentrations of 3.9–20 mg/kg for sertraline and between 1.4 to 11 mg/kg for its active metabolite, N-desmethyl-sertraline (DMS). Studies have also determined sertraline distributes into the brain, plasma, and serum.

In pharmacokinetic studies, the clearance of a 200mg dose of sertraline in studies of both young and elderly patients ranged between 1.09 ± 0.38 L/h/kg - 1.35 ± 0.67 L/h/kg.

GI absorption: >or= 44%; time to reach peak plasma concn: 6-8 hr; oral clearance (single dose): 96 L/hr; protein binding: 99%; urinary excretion (radioactivity): 44% of oral dose; fecal excretion (radioactivity): 44% of oral dose. /from table/

Sertraline is absorbed readily through the GI tract. Its absolute bioavailability has not been determined in humans. It displays first-order kinetics. Max plasma concns following doses of 50 & 200 mg are 22-29 ug/L (ng/ml). These concns are reached in 4.5-8.4 hr. Serum levels at steady state are 10-120 ng/mL of sertraline & its desmethyl metabolites. Plasma protein binding is extensive (approx 98%) to both albumin & alpha1-acid glycoprotein. At concns up to 300 & 200 ug/mL, respectively, sertraline & N-desmethyl-sertraline do not appear to alter the plasma protein binding of two other highly protein-bound drugs, warfarin & propranolol. Distribution following oral admin of sertraline is biphasic with a prolonged absorption phase. The elimination phase begins 12-16 hr following the dose. The volume of distribution has not been determined in humans but is more than 20 L/kg in rats & dogs. Both sertraline & its metabolites exhibit extensive distribution into tissues outside the blood. ... The elimination half-life (beta) of sertraline in humans is 24-25 hr. The clinically active desmethyl metabolite is eliminated more slowly than the parent drug with a half-life of approx 66 hr. Unchanged sertraline is not detected in the urine.

Slow but consistent. Bioavailablity and absorption rate are increased if sertraline is taken with food.

Both sertraline and its metabolites are extensively distributed into tissues. In animal studies, the volume of distribution (volD) exceeded 20 L/kg.

Metabolism Metabolites

Sertraline undergoes extensive metabolism. The parent drug is N-demethylated, followed by glucuronidation, deamination, or both. Most metabolites in the urine are alpha-hydroxy-ketone glucuronides.

Depression is one of the most common psychiatric disorders. A variety of different chemical structures have been found to have antidepressant activity. The number is constantly growing; however, as yet, no one group has been found to have a clear therapeutic advantage over the others. The major indication for antidepressant drugs is depression, but a number of side effects have been established by clinical experience and controlled trials. It is clear that, to some extent, any drug or chemical substance administered to the mother is able to cross the placenta unless it is destroyed or altered during metabolism. Placental transport of maternal substrates to the fetus and of substances from the fetus to the mother is established at about the fifth week of fetal life. Traditionally, teratogenic effects of antidepressants or other drugs have been noted as anatomic malformation. It is clear that these are dose- and time-related and that the fetus is at great risk during the first 3 months of gestation. However, it is possible for antidepressants to exert their effects on the fetus at other times during pregnancy as well as to infants during lactation. Administration of antidepressants to pregnant women presents a unique problem for the physician. Not only must maternal pharmacologic mechanisms be taken into consideration when prescribing an antidepressant drug, but the fetus must also be regarded as a potential recipient of the drug. Certain results are evident with regard to drugs administered during lactation. It is essential that physicians need to be aware of the results of animal studies in this area and of the potential risk of maternal drug ingestion to the suckling infant.

Sertraline has known human metabolites that include N-desmethylsertraline.

Extensively metabolized in the liver. Sertraline metabolism involves N-demethylation, N-hydroxylation, oxidative deamination, and glucuronidation of sertraline carbamic acid. Sertraline undergoes N-demethylation primarily catalyzed by cytochrome P450 (CYP) 2B6, with CYP2C19, CYP3A4 and CYP2D6 contributing to a lesser extent. Deamination occurs via CYP3A4 and CYP2C19. In vitro studies have shown that monoamine oxidase A and B may also catalyze sertraline deamination. Sertraline N-carbamoyl glucuronidation has also been observed in human liver microsomes. Route of Elimination: Sertraline is extensively metabolized and excretion of unchanged drug in urine is a minor route of elimination. Half Life: The elimination half-life of sertraline is approximately 25-26 hours. The elimination half-life of desmethylsertraline is approximately 62-104 hours.

Associated Chemicals

Wikipedia

Methcathinone

FDA Medication Guides

Sertraline Hydrochloride

CAPSULE;ORAL

ALMATICA PHARMA

08/18/2023

Drug Warnings

Sertraline has been tested in children 6 to 17 years of age and, in effective doses, has not been shown to cause different side effects or problems than it does in adults. However, the effects of long-term use of sertraline on the growth, development, and maturation of children and adolescents are unknown. Because of the anorectic effect of sertraline, body weight and growth should be monitored in children receiving long-term treatment.

No geriatrics-specific problems have been documented in studies done to date that include elderly patients. However, in one study, clearance of sertraline in 16 elderly patients was about 40% lower than clearance in a group of younger subjects, indicating that the steady-state will take 2 to 3 weeks to achieve in elderly patients. A reduced initial dosage is recommended in elderly patients.

In a single-dose study, mean elimination half-life of sertraline was prolonged from 22 hours in healthy subjects to 52 hours in patients with mild, stable cirrhosis; peak concentrations and AUC were increased 1.7 and 4.4 times, respectively, in patients with hepatic impairment; decreased dosage or less frequent dosing is recommended.

For more Drug Warnings (Complete) data for SERTRALINE (15 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life, parent (metabolite): 24 (65) hours. /from table/

Elimination half-life: 24 to 26 hours

Use Classification

Clinical Laboratory Methods

Interactions

Antidepressants potentiate the effects of alcohol & probably other sedatives. The anticholinergic activity of tricyclic antidepressants can add to that of antiparkinsonism agents, antipsychotic drugs of low potency (especially clozapine & thioridazine), or other compounds with antimuscarinic activity to produce toxic effects. Tricyclic antidepressants have prominent & potentially dangerous interactions with biogenic amines, such as norepinephrine, which normally are removed from their site of action by neuronal uptake. However, drugs that inhibit norepinephrine transport also block the effects of indirectly acting amines, such as tyramine, which must be taken up by sympathetic neurons to release norepinephrine. Presumable by a similar mechanism, tricyclic antidepressants prevent the antihypertensive action of adrenergic neuron blocking agents such as guanadrel. Tricyclic agents & trazodone also can block the centrally mediated antihypertensive action of clonidine. /Antidepressants/

Serotonin-reuptake inhibitors & virtually any agent with serotonin-potentiating activity can interact dangerously or even fatally with MAO inhibitors (particularly long-acting MAO inhibitors). ... The resulting reactions have been referred to as "serotonin syndrome". This syndrome typically includes akasthisia-like restlessness, muscle twitches & myoclonus, hyperreflexia, sweating, penile erection, shivering, & tremor as a prelude to more severe intoxication, with seizures & coma. The reaction is often self-limiting if the diagnosis is made quickly & the offending agents are discontinued. The precise pathophysiological mechanisms underlying these toxic syndromes remain ill-defined. Newer MAO inhibitors (e.g. selegiline, moclobemide) also should be considered to have some risk of such interactions. /Serotonin-reuptake inhibitors/

Because of its extensive protein binding. Sertraline may cause a shift in plasma concns of other drugs similarly tightly protein bound (eg, warfarin, propranolol). the risk of using sertraline in combination with other CNS adrenergic drugs has not been systematically evaluated. Sertraline appears to induce hepatic microsomal enzymes. Patients receiving a sertraline reuptake inhibitor drug in combination with a monoamine oxidase inhibitor may develop serious, sometimes fatal, reactions including hyperthermia, rigidity, myoclonus, autonomic instability, & mental changes (extreme agitation, delirium, coma). At least 14 days should be allowed after starting sertraline before starting a MAOI.

For more Interactions (Complete) data for SERTRALINE (7 total), please visit the HSDB record page.

Dates

Kronig MH, Apter J, Asnis G, Bystritsky A, Curtis G, Ferguson J, Landbloom R, Munjack D, Riesenberg R, Robinson D, Roy-Byrne P, Phillips K, Du Pont IJ: Placebo-controlled, multicenter study of sertraline treatment for obsessive-compulsive disorder. J Clin Psychopharmacol. 1999 Apr;19(2):172-6. [PMID:10211919]

Brady K, Pearlstein T, Asnis GM, Baker D, Rothbaum B, Sikes CR, Farfel GM: Efficacy and safety of sertraline treatment of posttraumatic stress disorder: a randomized controlled trial. JAMA. 2000 Apr 12;283(14):1837-44. [PMID:10770145]

Yonkers KA, Halbreich U, Freeman E, Brown C, Endicott J, Frank E, Parry B, Pearlstein T, Severino S, Stout A, Stone A, Harrison W: Symptomatic improvement of premenstrual dysphoric disorder with sertraline treatment. A randomized controlled trial. Sertraline Premenstrual Dysphoric Collaborative Study Group. JAMA. 1997 Sep 24;278(12):983-8. [PMID:9307345]

Shelton RC: The role of sertraline in the management of depression. Clin Ther. 1994 Sep-Oct;16(5):768-82; discussion 767. [PMID:7859236]

Murdoch D, McTavish D: Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder. Drugs. 1992 Oct;44(4):604-24. [PMID:1281075]

DeVane CL, Liston HL, Markowitz JS: Clinical pharmacokinetics of sertraline. Clin Pharmacokinet. 2002;41(15):1247-66. doi: 10.2165/00003088-200241150-00002. [PMID:12452737]

Cooper JM, Duffull SB, Saiao AS, Isbister GK: The pharmacokinetics of sertraline in overdose and the effect of activated charcoal. Br J Clin Pharmacol. 2015 Feb;79(2):307-15. doi: 10.1111/bcp.12500. [PMID:25155462]

Lau GT, Horowitz BZ: Sertraline overdose. Acad Emerg Med. 1996 Feb;3(2):132-6. doi: 10.1111/j.1553-2712.1996.tb03400.x. [PMID:8808373]

Cipriani A, La Ferla T, Furukawa TA, Signoretti A, Nakagawa A, Churchill R, McGuire H, Barbui C: Sertraline versus other antidepressive agents for depression. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD006117. doi: http://dx.doi.org/10.1002/14651858.CD006117. [PMID:20091586]

Feng R, Wang P, Gao C, Yang J, Chen Z, Yang Y, Jiao J, Li M, Fu B, Li L, Zhang Z, Wang S: Effect of sertraline in the treatment and prevention of poststroke depression: A meta-analysis. Medicine (Baltimore). 2018 Dec;97(49):e13453. doi: 10.1097/MD.0000000000013453. [PMID:30544429]

Narita N, Hashimoto K, Tomitaka S, Minabe Y: Interactions of selective serotonin reuptake inhibitors with subtypes of sigma receptors in rat brain. Eur J Pharmacol. 1996 Jun 20;307(1):117-9. [PMID:8831113]

Hashimoto K: Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship. Cent Nerv Syst Agents Med Chem. 2009 Sep;9(3):197-204. [PMID:20021354]

Doogan DP, Caillard V: Sertraline: a new antidepressant. J Clin Psychiatry. 1988 Aug;49 Suppl:46-51. [PMID:2842321]

Kristensen JH, Ilett KF, Dusci LJ, Hackett LP, Yapp P, Wojnar-Horton RE, Roberts MJ, Paech M: Distribution and excretion of sertraline and N-desmethylsertraline in human milk. Br J Clin Pharmacol. 1998 May;45(5):453-7. doi: 10.1046/j.1365-2125.1998.00705.x. [PMID:9643617]

Pittenger C, Bloch MH, Williams K: Glutamate abnormalities in obsessive compulsive disorder: neurobiology, pathophysiology, and treatment. Pharmacol Ther. 2011 Dec;132(3):314-32. doi: 10.1016/j.pharmthera.2011.09.006. Epub 2011 Sep 22. [PMID:21963369]

Erb SJ, Schappi JM, Rasenick MM: Antidepressants Accumulate in Lipid Rafts Independent of Monoamine Transporters to Modulate Redistribution of the G Protein, Galphas. J Biol Chem. 2016 Sep 16;291(38):19725-19733. doi: 10.1074/jbc.M116.727263. Epub 2016 Jul 18. [PMID:27432886]

Barbey JT, Roose SP: SSRI safety in overdose. J Clin Psychiatry. 1998;59 Suppl 15:42-8. [PMID:9786310]

46. (2012). In Rang and Dale's Pharmacology (7th ed., pp. 573-574). Edinburgh: Elsevier/Churchill Livingstone.

EMA Label: Zoloft; INN: sertraline

FDA Approved Drug Products: Zoloft (sertraline hydrochloride) for oral use

Zoloft, PDR

AAFP: Off-label Applications for SSRIs

Sertraline, pubchem

Sertraline, Pfizer SDS

Sertraline pathway

Psychology Today article

Clark et al. Manganese-catalysed benzylic C(sp3)-H amination for late-stage functionalization. Nature Chemistry, doi: 10.1038/s41557-018-0020-0, published online 30 April 2018